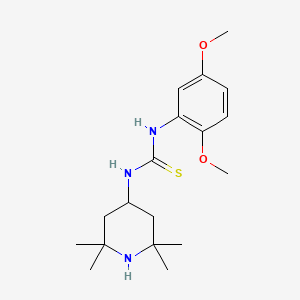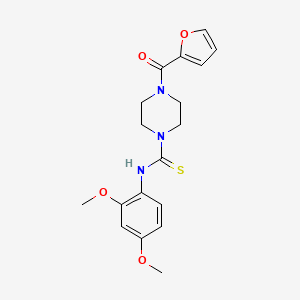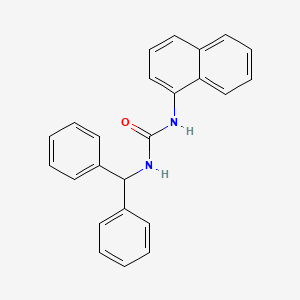
N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea
説明
N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea, commonly known as DCPU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the calcium-activated potassium channel, which is involved in various physiological processes such as muscle contraction, neurotransmitter release, and hormone secretion.
作用機序
DCPU acts as a potent inhibitor of the calcium-activated potassium channel by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which reduces its activity and decreases the efflux of potassium ions from the cell. This, in turn, leads to membrane depolarization and increased excitability of the cell.
Biochemical and Physiological Effects:
DCPU has been shown to have a wide range of biochemical and physiological effects. It has been reported to enhance the release of neurotransmitters such as acetylcholine and dopamine, increase the contractility of smooth muscle cells, and stimulate insulin secretion from pancreatic beta cells. DCPU has also been shown to have anticonvulsant, antihypertensive, and antidiabetic effects in animal models.
実験室実験の利点と制限
DCPU has several advantages as a research tool. It is a highly potent and selective inhibitor of the calcium-activated potassium channel, which makes it useful for studying the role of this channel in various physiological processes. DCPU is also stable and easy to handle, which simplifies its use in lab experiments. However, DCPU has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. DCPU is also not very soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DCPU. One area of interest is the development of more potent and selective inhibitors of the calcium-activated potassium channel. Another area of research is the investigation of the role of this channel in other physiological processes such as pain perception and immune function. DCPU could also be used as a starting point for the development of new drugs for the treatment of neurological, cardiovascular, and metabolic disorders. Finally, the use of DCPU in combination with other drugs or therapies could be explored to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, DCPU is a synthetic compound that has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It is a potent inhibitor of this channel and has been shown to have a wide range of biochemical and physiological effects. DCPU has several advantages as a research tool, but also has some limitations. There are several future directions for research on DCPU, which could lead to the development of new drugs and therapies for various diseases and conditions.
科学的研究の応用
DCPU has been extensively used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It has been shown to modulate the activity of these channels in different cell types, including neurons, smooth muscle cells, and pancreatic beta cells. DCPU has also been used to investigate the involvement of these channels in pathological conditions such as epilepsy, hypertension, and diabetes.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,2-diphenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O/c22-19-12-11-17(13-20(19)23)25-21(26)24-14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOKXVVVZMXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,2-diphenylethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B3445616.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B3445621.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3445622.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3445633.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445637.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3445648.png)

![1'-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445655.png)

![1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445668.png)
![ethyl 4-({[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]carbonothioyl}amino)benzoate](/img/structure/B3445676.png)

![2-[(3-{[(4-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445703.png)